

# Molecular weight and formula of 1-(Hydroxymethyl)cyclopropaneacetonitrile

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## Compound of Interest

1-(Hydroxymethyl)cyclopropaneacetonitrile

Compound Name: (Hydroxymethyl)cyclopropaneacet  
onitrile

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## An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile

**Executive Summary:** This guide provides a comprehensive technical overview of **1-(Hydroxymethyl)cyclopropaneacetonitrile**, a pivotal chemical intermediate in modern pharmaceutical synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines detailed synthesis methodologies with mechanistic rationales, and contextualizes its critical role as a building block for high-value therapeutics, most notably the anti-asthmatic drug Montelukast. Furthermore, it covers essential safety protocols, handling procedures, and expected analytical signatures to ensure both safe and effective utilization in a laboratory and process chemistry setting.

## Chemical Identity and Physicochemical Properties

**1-(Hydroxymethyl)cyclopropaneacetonitrile** (CAS No. 152922-71-9) is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a primary alcohol, and a nitrile group. [1] This combination of features imparts a specific reactivity and polarity profile, making it a versatile intermediate.[1] Its molecular formula is C<sub>6</sub>H<sub>9</sub>NO, with a molecular weight of 111.14 g/mol .[2][3][4][5][6]

The presence of the hydroxyl (-OH) and cyano (-C≡N) groups allows for hydrogen bonding and lends the molecule moderate polarity.[1] The three-membered cyclopropane ring introduces

significant ring strain, which can be a site of selective chemical transformations. The interplay of these functional groups dictates the compound's solubility, reactivity, and physical state.

Table 1: Physicochemical Properties of **1-(Hydroxymethyl)cyclopropaneacetonitrile**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	[2][4][5][6]
Molecular Weight	111.14 g/mol	[2][3][5][6]
CAS Number	152922-71-9	[2][3][5]
Appearance	Colorless liquid to Dark Yellow/Orange Oil or solid	[3][6][7][8]
Boiling Point	245.1 °C at 760 mmHg	[3][6][9]
Melting Point	70-71 °C	[3][9]
Density	~1.1 g/cm <sup>3</sup>	[3][6][9]
Flash Point	102.1 °C	[3][9]
IUPAC Name	2-[1-(hydroxymethyl)cyclopropyl]acetonitrile	[2]
Common Synonyms	[1-(Hydroxymethyl)cyclopropyl]acetonitrile	[1][6][7]

## Synthesis and Mechanistic Insights

The synthesis of **1-(hydroxymethyl)cyclopropaneacetonitrile** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several patented methods exist, often starting from simple, commercially available materials like pentaerythritol. [10][11] The following protocol is a representative example adapted from the patent literature, designed to be self-validating through process controls and intermediate characterization.

## Experimental Protocol: Synthesis from Pentaerythritol

This pathway leverages the symmetrical nature of pentaerythritol to construct the cyclopropane ring and install the required functional groups.

#### Step 1: Bromination of Pentaerythritol

- Reaction: Pentaerythritol is treated with hydrobromic acid and a dehydrating agent (e.g., sulfuric acid) to substitute three of the four hydroxyl groups with bromine, yielding tribromoneopentyl alcohol.
- Rationale: This is a classic acid-catalyzed nucleophilic substitution. The high concentration of bromide ions and acidic conditions favor the formation of the bromoalkane.

#### Step 2: Acetylation

- Reaction: The remaining hydroxyl group on tribromoneopentyl alcohol is protected via acetylation with an agent like acetic anhydride.
- Rationale: This protection is crucial to prevent the free hydroxyl group from interfering in the subsequent cyclization step. The acetate group is a stable protecting group under these conditions.

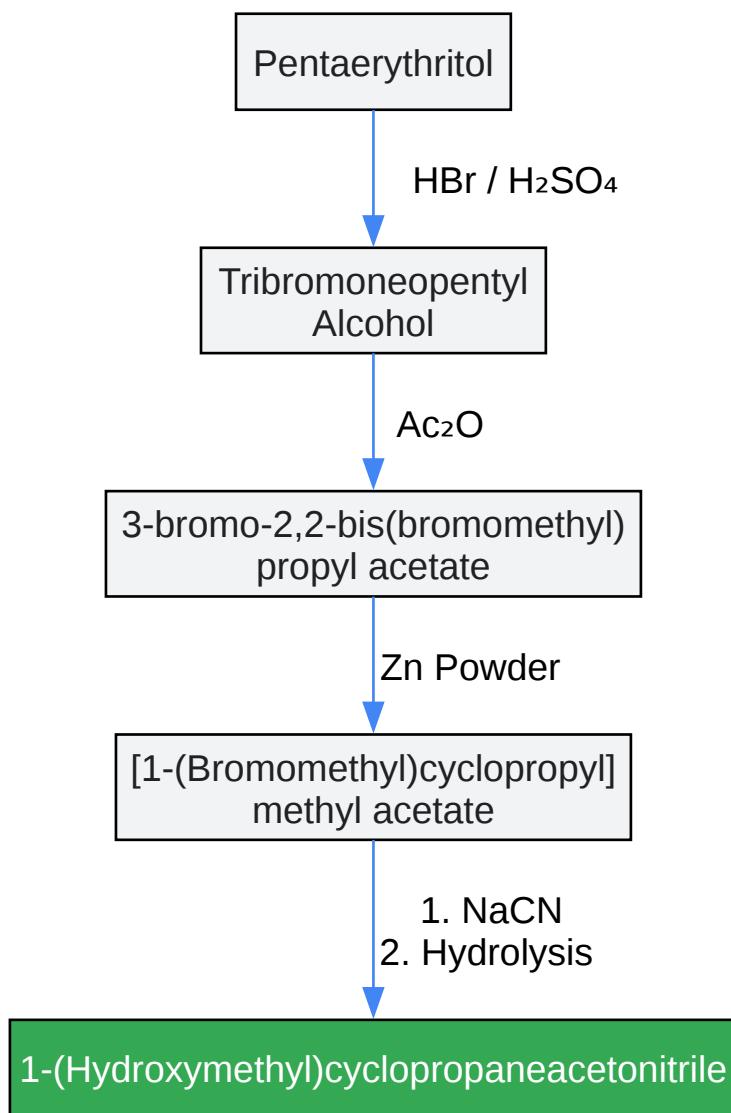
#### Step 3: Reductive Cyclization

- Reaction: The acetylated tribromo-compound is treated with a reducing agent, typically zinc powder, in a suitable solvent.
- Rationale: This is an intramolecular Wurtz-type reaction. The zinc reductively couples two of the carbon-bromine bonds to form the strained cyclopropane ring, eliminating two bromide ions in the process.

#### Step 4: Cyanation and Deprotection

- Reaction: The resulting 1-(bromomethyl)cyclopropyl)methyl acetate is reacted with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent like DMF. The reaction mixture is then treated to hydrolyze the acetate group.

- Rationale: The cyanide ion acts as a nucleophile, displacing the final bromide in an  $S_N2$  reaction to form the nitrile. The alkaline conditions of the workup or a subsequent hydrolysis step cleave the acetate protecting group, revealing the primary alcohol and yielding the final product.



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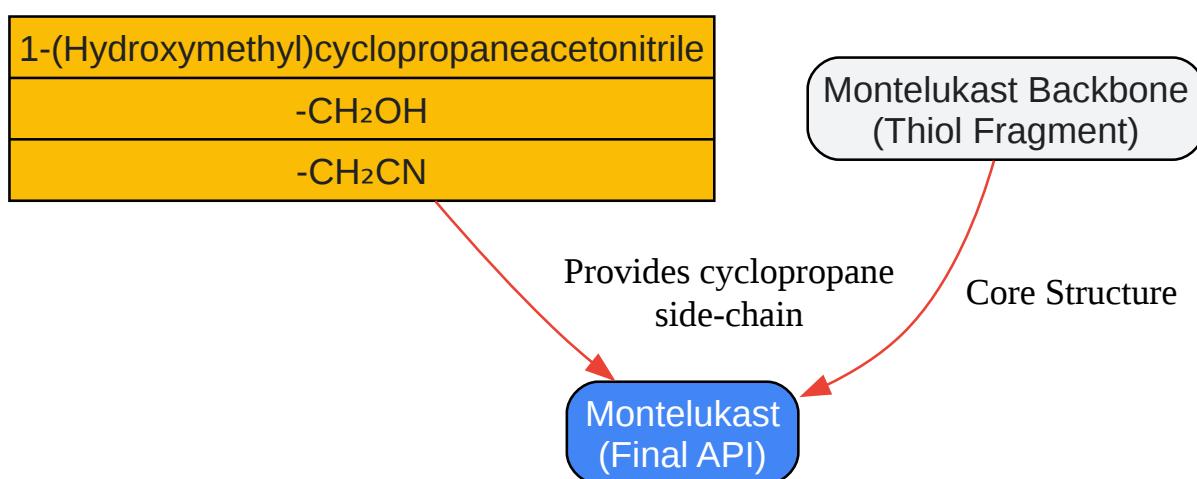
Caption: Synthesis workflow for **1-(Hydroxymethyl)cyclopropaneacetonitrile**.

## Role in Pharmaceutical Synthesis: The Montelukast Case

The primary driver for the industrial production of **1-(hydroxymethyl)cyclopropaneacetonitrile** is its role as a key intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies.[1][10]

The molecule provides the exact cyclopropane-containing side chain required in the final drug structure. Its bifunctional nature is exploited in the total synthesis:

- The hydroxyl group is typically activated (e.g., by conversion to a mesylate or tosylate) to become a good leaving group.
- This allows for nucleophilic substitution by a thiol-containing fragment of the main Montelukast backbone, forming a crucial thioether linkage.
- The nitrile group is subsequently hydrolyzed to a carboxylic acid, which is a key functional group in the final active pharmaceutical ingredient.



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Caption: Role as a key building block in Montelukast synthesis.

## Spectroscopic and Analytical Characterization

While a certificate of analysis should always be consulted for lot-specific data, the structure of **1-(hydroxymethyl)cyclopropaneacetonitrile** gives rise to a predictable analytical profile.

- $^1\text{H}$  NMR (Proton NMR): The spectrum is expected to show distinct signals for the different proton environments. The cyclopropane protons will appear as complex multiplets in the upfield region (approx. 0.5-1.0 ppm). The methylene protons adjacent to the nitrile (-CH<sub>2</sub>CN) and the methylene protons of the hydroxymethyl group (-CH<sub>2</sub>OH) would appear as singlets or multiplets further downfield (approx. 2.5-4.0 ppm). The hydroxyl proton will be a broad singlet whose position is dependent on concentration and solvent.
- $^{13}\text{C}$  NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals. The nitrile carbon (C≡N) will be significantly downfield (approx. 115-125 ppm). The carbons of the hydroxymethyl and cyanomethyl groups will be in the 50-70 ppm range, while the highly strained cyclopropyl carbons will appear in the upfield region (approx. 10-25 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong, sharp absorption band around 2240-2260  $\text{cm}^{-1}$  is characteristic of the C≡N stretch. A broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  corresponds to the O-H stretch of the alcohol group. C-H stretching vibrations for the alkyl groups will appear just below 3000  $\text{cm}^{-1}$ .

## Safety, Handling, and Storage

Due to its chemical nature, **1-(hydroxymethyl)cyclopropaneacetonitrile** must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2][9][12]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[9]
- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9][12]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][12] Avoid all skin contact.
- Hygiene: Wash hands thoroughly after handling.[12]

**First Aid Measures:**

- Inhalation: Move the individual to fresh air immediately. Seek medical attention if symptoms persist.[9]
- Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][12]
- Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]
- Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

**Storage:**

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
- Refrigerated storage is recommended for long-term stability.[9]
- Keep away from oxidizing agents, heat, and open flames.[9]

## Conclusion

**1-(Hydroxymethyl)cyclopropaneacetonitrile** stands out as a high-value chemical intermediate due to its unique structural combination of a strained ring and dual functional groups. Its synthesis, while requiring multiple steps, is well-established, and its application is firmly rooted in the pharmaceutical industry, particularly in the production of Montelukast. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and efficient use in research and development.

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